Cas no 326884-08-6 (6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide)

6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide
- HMS1424N15
- 326884-08-6
- IDI1_010280
- IFLab1_004525
- (6,8-dichloro-2-oxochromen-3-yl)-N-(2-cyclohex-1-enylethyl)carboxamide
- SR-01000446939
- AKOS002268645
- Oprea1_609969
- 6,8-dichloro-N-(2-(cyclohex-1-en-1-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
- SR-01000446939-1
- Oprea1_362784
- 6,8-dichloro-N-[2-(cyclohexen-1-yl)ethyl]-2-oxochromene-3-carboxamide
- F1018-0712
- 6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide
-
- インチ: 1S/C18H17Cl2NO3/c19-13-8-12-9-14(18(23)24-16(12)15(20)10-13)17(22)21-7-6-11-4-2-1-3-5-11/h4,8-10H,1-3,5-7H2,(H,21,22)
- InChIKey: UWLYWHDLDLUENL-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2=C1OC(C(=C2)C(NCCC1=CCCCC1)=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 365.0585488g/mol
- どういたいしつりょう: 365.0585488g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 573
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.3
- トポロジー分子極性表面積: 55.4Ų
6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1018-0712-3mg |
6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
326884-08-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F1018-0712-5μmol |
6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
326884-08-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F1018-0712-2μmol |
6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
326884-08-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F1018-0712-2mg |
6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
326884-08-6 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F1018-0712-1mg |
6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
326884-08-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F1018-0712-5mg |
6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
326884-08-6 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1018-0712-4mg |
6,8-dichloro-N-[2-(cyclohex-1-en-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide |
326884-08-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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6. Back matter
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamideに関する追加情報
Introduction to 6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide (CAS No. 326884-08-6)
6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide, identified by its CAS number 326884-08-6, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to the chromene class, which is well-documented for its diverse biological activities and potential therapeutic applications. The presence of chloro substituents and a cyclohexenyl moiety in its structure suggests unique electronic and steric properties that may contribute to its pharmacological efficacy.
The chromene scaffold, characterized by a benzopyranone core, has been extensively studied for its role in various pharmacological contexts. Specifically, derivatives of chromene have shown promise in the treatment of inflammatory diseases, cardiovascular disorders, and even certain types of cancer. The structural features of 6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide make it a candidate for further investigation into these areas.
In recent years, there has been a growing emphasis on the development of small-molecule inhibitors that target specific enzymatic pathways involved in disease progression. The N-(cyclohexenyl)ethyl side chain in this compound may interact with biological targets in a manner that modulates key signaling pathways. Preliminary studies have suggested that such modifications can enhance binding affinity and reduce off-target effects, which are critical factors in drug design.
The chloro substituents at the 6 and 8 positions are particularly noteworthy, as they can influence the electronic distribution across the molecule. This electronic modulation can affect both the reactivity and the solubility of the compound, which are essential parameters for its pharmacokinetic profile. Additionally, the 2H-chromene core provides a rigid aromatic system that can stabilize interactions with biological targets, potentially leading to higher efficacy.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. By leveraging techniques such as molecular docking and quantum mechanical calculations, researchers can gain insights into how 6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide might bind to its intended targets. These computational methods have complemented experimental approaches, allowing for faster screening of potential drug candidates.
One area of active research is the exploration of chromene derivatives as antioxidants. The presence of both aromatic and heterocyclic rings in this compound suggests it may exhibit radical-scavenging properties. Oxidative stress is implicated in numerous pathological conditions, making antioxidants a promising therapeutic strategy. Further investigation into the antioxidant activity of 6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide could provide valuable insights into its potential therapeutic applications.
Another line of inquiry involves the antimicrobial properties of chromene derivatives. Given the rise of antibiotic-resistant strains of bacteria, there is a critical need for novel antimicrobial agents. The structural complexity of this compound may confer unique interactions with microbial cell membranes or metabolic pathways, leading to potent antimicrobial effects. Preliminary assays have shown promising results when tested against certain bacterial species.
The synthesis of 6,8-dichloro-N-2-(cyclohex-1-en-1-y l)ethyl -2 -ox o - 2 H -chromene -3-carboxamide presents an interesting challenge due to its multi-step reaction sequence. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the chromene core and introducing the desired functional groups.
In conclusion, 6 ,8 - dichloro - N - 2 - ( cyc lohex - 1 - en - 1 - yl ) eth yl - 2 - ox o - 2 H - chrom ene - 3 - carbox amide ( CAS No . 326884 - 08 - 6 ) represents a compelling candidate for further pharmacological exploration. Its unique structural features and potential biological activities make it worthy of continued study in both academic and industrial settings. As research progresses, this compound may contribute to the development of novel therapeutic agents targeting various diseases.
326884-08-6 (6,8-dichloro-N-2-(cyclohex-1-en-1-yl)ethyl-2-oxo-2H-chromene-3-carboxamide) 関連製品
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